REACTION_SMILES
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[Br-:1].[Cl:23][c:24]1[cH:25][c:26]([Cl:27])[cH:28][cH:29][c:30]1[CH:31]([OH:32])[c:33]1[cH:34][cH:35][c:36]([Cl:37])[cH:38][cH:39]1.[Cl:2][c:3]1[cH:4][cH:5][c:6]([Mg+:9])[cH:7][cH:8]1.[F:10][c:11]1[cH:12][c:13]([C:19]([F:20])([F:21])[F:22])[c:14]([CH:15]=[O:16])[cH:17][cH:18]1>>[Cl:2][c:3]1[cH:4][cH:5][c:6]([CH:15]([c:14]2[c:13]([C:19]([F:20])([F:21])[F:22])[cH:12][c:11]([F:10])[cH:18][cH:17]2)[OH:16])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(c1ccc(Cl)cc1)c1ccc(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+]c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(F)cc1C(F)(F)F
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Name
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Type
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product
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Smiles
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OC(c1ccc(Cl)cc1)c1ccc(F)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |